molecular formula C20H22BrN3O5S2 B2837769 4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide CAS No. 442535-33-3

4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2837769
CAS RN: 442535-33-3
M. Wt: 528.44
InChI Key: KJYWBVLZYOWLSU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms within the molecule. Unfortunately, the specific molecular structure for “4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide” is not provided in the search results .


Chemical Reactions Analysis

The chemical reactions involving “4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide” are not specified in the search results. Typically, the reactivity of a compound like this would be influenced by the functional groups present in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. Unfortunately, the specific physical and chemical properties for “4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide” are not provided in the search results.

Scientific Research Applications

Synthesis and Biological Activity

Compounds similar to 4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide have been studied for their synthesis and biological activity. Zheng Yuguoa (2012) reported the synthesis of novel bisamides compounds containing methoxy and benzothiazole. Some of these compounds exhibited anti-cytomegalovirus (CMV) activities and antitumor activity toward PC3 cells in vitro, demonstrating the potential for medical applications in treating viral infections and cancer (Zheng Yuguoa, 2012).

Photodynamic Therapy Applications

A study by M. Pişkin et al. (2020) described the synthesis of new zinc phthalocyanine compounds substituted with benzothiazole and other groups. These compounds exhibited high singlet oxygen quantum yield and good fluorescence properties, making them potentially valuable as Type II photosensitizers in the treatment of cancer through photodynamic therapy (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

Potential in Anticonvulsant Applications

H. Uno et al. (1979) synthesized several 3-substituted 1,2-benzisoxazole derivatives, which showed marked anticonvulsant activity in mice. The presence of a sulfamoyl group and other substitutions on the benzisoxazole ring influenced the activity and neurotoxicity, suggesting potential for development as anticonvulsant drugs (H. Uno, M. Kurokawa, Y. Masuda, H. Nishimura, 1979).

Membrane Applications

Yang Liu et al. (2012) researched novel sulfonated thin-film composite nanofiltration membranes with improved water flux for dye solutions. This study indicates potential applications in the field of membrane technology, particularly for water treatment and dye separation processes (Yang Liu, Shuling Zhang, Zheng Zhou, Jiannan Ren, Z. Geng, Jiashuang Luan, Guibin Wang, 2012).

Inhibition of Carbonic Anhydrases

C. Supuran et al. (2013) investigated aromatic sulfonamide compounds as inhibitors of carbonic anhydrase isoenzymes. Their research highlights the importance of such compounds in potentially treating diseases related to carbonic anhydrase enzyme activity, such as glaucoma, epilepsy, and certain types of cancer (C. Supuran, A. Maresca, F. Gregáň, M. Remko, 2013).

Anti-Corrosive Applications

M. Bouklah et al. (2006) studied the corrosion inhibitory properties of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole (4-MOX) in sulfuric acid media, demonstrating its potential as a corrosion inhibitor for steel. This suggests possible applications in industrial processes and materials protection (M. Bouklah, B. Hammouti, M. Lagrenée, F. Bentiss, 2006).

Mechanism of Action

The mechanism of action refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect. Unfortunately, the mechanism of action for “4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide” is not provided in the search results .

Safety and Hazards

Information on the safety and hazards associated with “4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide” is not available in the search results. It’s important to handle all chemicals with appropriate safety precautions.

Future Directions

The future directions for research on “4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide” are not specified in the search results. Future research could potentially explore its synthesis, properties, and potential applications .

properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN3O5S2/c1-28-11-9-24(10-12-29-2)31(26,27)16-6-3-14(4-7-16)19(25)23-20-22-17-8-5-15(21)13-18(17)30-20/h3-8,13H,9-12H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYWBVLZYOWLSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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